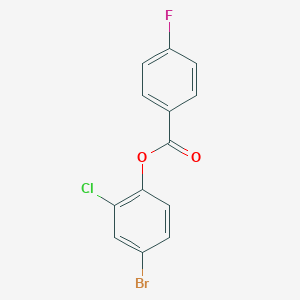

4-Bromo-2-chlorophenyl 4-fluorobenzoate

説明

4-Bromo-2-chlorophenyl 4-fluorobenzoate is a halogenated aromatic ester characterized by a 4-fluorobenzoate moiety esterified to a 4-bromo-2-chlorophenyl group. This compound is structurally related to agrochemicals and pharmaceutical intermediates, particularly organophosphate pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) and sulprofos (O-(4-bromo-2-chlorophenyl) O-ethyl phosphorodithioate) . The compound’s degradation metabolites include 4-bromo-2-chlorophenol (BCP) and phosphate derivatives, as observed in pesticide metabolism studies .

特性

分子式 |

C13H7BrClFO2 |

|---|---|

分子量 |

329.55 g/mol |

IUPAC名 |

(4-bromo-2-chlorophenyl) 4-fluorobenzoate |

InChI |

InChI=1S/C13H7BrClFO2/c14-9-3-6-12(11(15)7-9)18-13(17)8-1-4-10(16)5-2-8/h1-7H |

InChIキー |

GLGQCDPFPPDLSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F |

正規SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

(a) Methyl 4-Bromo-2-fluorobenzoate (CAS 179232-29-2)

- Molecular Weight : 233.46 g/mol

- Substituents : Methyl ester at C1, Br at C4, F at C2 on the benzoate ring.

- Key Differences : The absence of the 4-bromo-2-chlorophenyl group reduces steric bulk compared to the target compound. This may enhance volatility but decrease thermal stability .

(b) 4-Fluorobenzoate Salts (e.g., 4-Fluorobenzoate of N-(4-Fluorophenyl)piperazine)

- Crystal Structure: Forms monohydrates with distinct unit cell angles (inter-axial angles >90° vs. <90° in 4-chloro-/4-bromobenzoate analogs).

- Stability : The 4-fluorobenzoate group exhibits lower enzymatic degradation resistance compared to 4-chloro or 4-bromo analogs due to weaker C-F bond strength .

Halogenated Phenyl Derivatives

(a) 4-Bromo-2-Chlorophenol (BCP)

- Molecular Weight : 207.45 g/mol

- Role : A common metabolite of 4-bromo-2-chlorophenyl-containing pesticides.

- Comparison : BCP lacks the ester linkage and 4-fluorobenzoate group, making it more polar and prone to sulfation or glucuronidation .

(b) 5-Bromo-2-Chlorobenzoic Acid

Organophosphate Pesticide Analogs

Research Findings and Functional Insights

Thermal and Chemical Stability

- Pyrolysis Behavior: Halogenated aromatics like 4-bromo-2-chlorophenyl derivatives decompose at ~300–400°C, releasing HBr and HCl. The 4-fluorobenzoate moiety may reduce char formation compared to non-fluorinated analogs .

- Enzymatic Degradation : 4-Fluorobenzoate dehalogenases catalyze defluorination of the benzoate group, yielding 4-hydroxybenzoate. However, the 4-bromo-2-chlorophenyl group resists microbial breakdown, leading to persistent metabolites like BCP .

Crystallographic and Conformational Studies

- Crystal Packing : The target compound’s steric bulk from Br/Cl substituents likely disrupts isostructural packing observed in simpler 4-halobenzoates (e.g., 4-fluorobenzoate salts with N-(4-fluorophenyl)piperazine) .

- Conformational Flexibility : Unsaturated side chains in related fluorophenylalkyl pyrimidines enhance bioactivity by enabling optimal alignment with target enzymes .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-2-ClPh 4-F-benzoate | 329.56* | Not reported | ~3.8 | Br (C4), Cl (C2), F (C4) |

| Methyl 4-Bromo-2-F-benzoate | 233.46 | 45–50 | 2.9 | Br (C4), F (C2), COOCH3 |

| 5-Bromo-2-Cl-benzoic acid | 235.45 | 180–182 | 2.1 | Br (C5), Cl (C2), COOH |

| 4-Bromo-2-Cl-phenylboronic acid | 235.27 | 135–140 | 2.5 | Br (C4), Cl (C2), B(OH)2 |

*Calculated based on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。